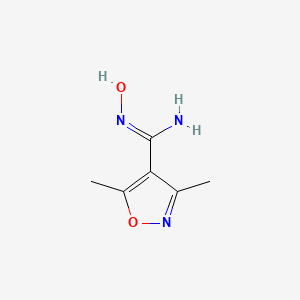
2-Amino-1,2,3,4-Tetrahydronaphthalen-1-ol Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride: is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a white crystalline solid that is soluble in water and organic solvents . This compound is primarily used as an intermediate in organic synthesis reactions .
Wissenschaftliche Forschungsanwendungen
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride typically involves the reaction of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol with hydrochloric acid to form its hydrochloride salt . The specific reaction conditions and steps can vary depending on the laboratory setup, but generally, the reaction is carried out under an inert atmosphere at room temperature .
Industrial Production Methods: In industrial settings, the production of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives .
Wirkmechanismus
The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . It is also likely to act on dopamine, given its full substitution of d-amphetamine in rodent studies .
Vergleich Mit ähnlichen Verbindungen
2-Aminotetralin: This compound shares a similar structure and has been shown to inhibit the reuptake of serotonin and norepinephrine.
1,2,3,4-Tetrahydro-1-naphthylamine: Another similar compound used in organic synthesis.
Uniqueness: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is unique due to its specific chemical structure and its ability to act on multiple neurotransmitter systems, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKJBAGVKYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)](/img/structure/B561377.png)


![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)
![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)



![6-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B561393.png)
![(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B561398.png)

